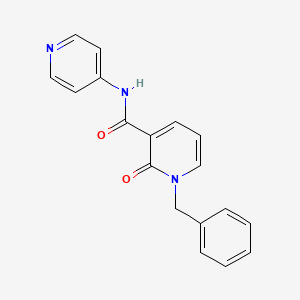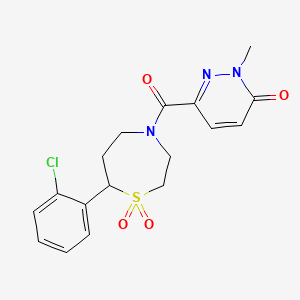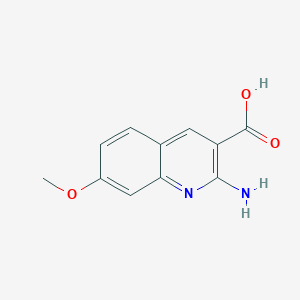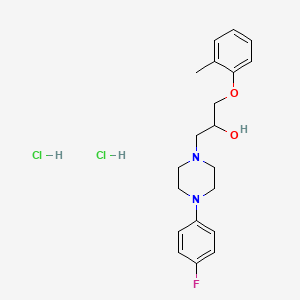
1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves functionalization reactions and the use of specific reagents to achieve the desired structural features. For example, the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine have been explored, highlighting the synthetic routes towards complex amides and pyridine derivatives (Yıldırım, Kandemirli, & Demir, 2005). Additionally, the synthesis of pyridyl benzamides from aminopyridines and nitroolefins without external oxidants showcases modern, efficient synthesis methods (Chen, Wen, Qian, Liang, Liu, & Ye, 2018).
Molecular Structure Analysis
Molecular structure and conformation are critical for understanding the chemical behavior of compounds. Studies on similar compounds, such as the solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, provide insights into crystal structure, molecular conformation, and the importance of intermolecular interactions in determining the solid-state arrangement of molecules (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).
Chemical Reactions and Properties
Chemical reactivity and properties, such as the ability to undergo specific reactions, are essential for the application of these compounds. The synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their subsequent oxidation to form new cyclic systems highlight the chemical versatility and reactivity of these compounds (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. For instance, studies on antipyrine derivatives demonstrate how intramolecular and intermolecular hydrogen bonding affects the solid-state structures and physical properties of these compounds (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity towards different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, is crucial. The Ce(iii)-catalyzed synthesis of pyridyl benzamides illustrates the innovative approaches to forming complex structures while highlighting the compound's reactivity and the conditions required for these transformations (Chen, Wen, Qian, Liang, Liu, & Ye, 2018).
Aplicaciones Científicas De Investigación
Chemical Modification for Enhanced Biological Properties
The modification of the pyridine moiety in molecules like 1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide has been explored to optimize biological properties. For instance, the displacement of the methyl group in the pyridine ring of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has shown increased analgesic properties in certain para-substituted derivatives, as highlighted in a study by Ukrainets et al. (2015) (Ukrainets et al., 2015).
Synthesis and Structural Analysis
Research has also been conducted on the synthesis of compounds structurally related to 1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide. For example, Yıldırım et al. (2005) explored the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine, providing insights into the reaction mechanism and structure of the synthesized compounds (Yıldırım et al., 2005).
Complex Formation and Charge Transfer
The interaction between oxidized and reduced forms of similar compounds has been studied, as in the work by Cilento and Schreier (1964), where they investigated the complex formation involving 1-Benzyl-3-carboxamide-pyridinium chloride and 1-benzyl-1,4-dihydronicotinamide (Cilento & Schreier, 1964).
Synthesis for Potential Pharmacological Applications
Other studies have focused on synthesizing derivatives of pyridine carboxamides for potential pharmacological applications. For example, the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides by Grošelj et al. (2015) provides a basis for developing a larger library of such compounds, which might be relevant in drug discovery (Grošelj et al., 2015).
Potential Role as Cholinesterase Inhibitors
Research by Abedinifar et al. (2018) into benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives indicated that some of these compounds might act as potent butyrylcholinesterase inhibitors, suggesting a potential role in treating diseases like Alzheimer's (Abedinifar et al., 2018).
Applications in Molecular Docking and Anticancer Activity
Jayarajan et al. (2019) synthesized compounds like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and investigated their non-linear optical properties and molecular docking analyses, indicating their potential in anticancer activity (Jayarajan et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(20-15-8-10-19-11-9-15)16-7-4-12-21(18(16)23)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQKEVKDMJHGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2492330.png)


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2492335.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B2492337.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2492339.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2492344.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide](/img/structure/B2492345.png)
![1-(pyridin-4-yl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2492346.png)

![2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2492350.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2492352.png)